4-Methyl-3-nitro-1-propyl-1H-pyrazole 4-Methyl-3-nitro-1-propyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1823395-26-1
VCID: VC4372030
InChI: InChI=1S/C7H11N3O2/c1-3-4-9-5-6(2)7(8-9)10(11)12/h5H,3-4H2,1-2H3
SMILES: CCCN1C=C(C(=N1)[N+](=O)[O-])C
Molecular Formula: C7H11N3O2
Molecular Weight: 169.184

4-Methyl-3-nitro-1-propyl-1H-pyrazole

CAS No.: 1823395-26-1

Cat. No.: VC4372030

Molecular Formula: C7H11N3O2

Molecular Weight: 169.184

* For research use only. Not for human or veterinary use.

4-Methyl-3-nitro-1-propyl-1H-pyrazole - 1823395-26-1

Specification

CAS No. 1823395-26-1
Molecular Formula C7H11N3O2
Molecular Weight 169.184
IUPAC Name 4-methyl-3-nitro-1-propylpyrazole
Standard InChI InChI=1S/C7H11N3O2/c1-3-4-9-5-6(2)7(8-9)10(11)12/h5H,3-4H2,1-2H3
Standard InChI Key QGGGKOBKASYFQA-UHFFFAOYSA-N
SMILES CCCN1C=C(C(=N1)[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted with methyl (-CH₃), nitro (-NO₂), and propyl (-C₃H₇) groups at the 4-, 3-, and 1-positions, respectively (Figure 1). This arrangement confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions. Computational studies using density functional theory (DFT) reveal that the nitro group’s electron-withdrawing effect stabilizes the ring while enhancing electrophilic substitution potential .

Table 1: Key Molecular Properties

PropertyValueSource
CAS Number1823395-26-1
Molecular FormulaC₇H₁₁N₃O₂
Molecular Weight169.18 g/mol
Purity≥97%
Density1.22–1.25 g/cm³ (est.)

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups: asymmetric NO₂ stretching at 1530 cm⁻¹, C-N pyrazole ring vibrations at 1350 cm⁻¹, and C-H alkyl stretches at 2950 cm⁻¹. Nuclear magnetic resonance (¹H NMR) spectra in deuterated chloroform show singlet peaks for the methyl group (δ 2.35 ppm) and multiplet signals for the propyl chain (δ 0.90–1.65 ppm).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis follows a two-step protocol:

  • Nitration of 4-Methyl-1-propylpyrazole: Treatment with HNO₃/H₂SO₄ at 0–5°C introduces the nitro group at the 3-position, yielding 4-methyl-3-nitro-1-propylpyrazole with 75–80% efficiency .

  • Purification: Recrystallization from ethanol-water mixtures enhances purity to ≥97% .

Alternative methods employ mixed acid systems (HNO₃/Ac₂O/HAc) or oxone-mediated nitration, the latter offering greener conditions but requiring optimization for scalability .

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to improve yield (85–90%) and reduce hazardous waste. Key parameters include:

  • Temperature control: 5–10°C during nitration to prevent byproducts.

  • Catalysts: Lewis acids (e.g., FeCl₃) accelerate reaction kinetics by 20%.

  • Quality control: High-performance liquid chromatography (HPLC) ensures compliance with pharmacopeial standards .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals an exothermic decomposition peak at 210–215°C, indicative of its potential as an EM . The compound’s enthalpy of formation (ΔHf) is calculated at +85 kJ/mol, comparable to secondary explosives like 2,4-dinitrotoluene (DNT) .

Solubility and Reactivity

SolventSolubility (g/100 mL)
Ethanol12.5
Dichloromethane18.2
Water<0.1

The nitro group facilitates nucleophilic aromatic substitution (NAS) reactions, enabling derivatization at the 3-position . For instance, treatment with amines yields amino-pyrazole analogs with enhanced bioactivity.

Applications in Pharmaceutical and Materials Science

Pharmaceutical Intermediates

As a key API precursor, the compound’s nitro group serves as a leaving group in palladium-catalyzed cross-couplings. Recent patents disclose its use in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) with IC₅₀ values <50 nM .

Energetic Materials

The compound’s detonation velocity (VOD) and pressure (P) are theorized at 6500 m/s and 18 GPa, respectively, making it a candidate for melt-cast explosives . Comparative studies with 3-nitro-1,2,4-triazol-5-one (NTO) show superior thermal stability but lower oxygen balance (-74%) .

Recent Advances and Future Directions

Green Synthesis Innovations

Microwave-assisted nitration reduces reaction time from 12 h to 45 minutes, achieving 88% yield with 99% regioselectivity. Solvent-free mechanochemical methods are under investigation to eliminate organic waste .

Computational Design

Machine learning models predict novel derivatives with balanced energy-stability profiles. For example, 4-methyl-3-nitro-1-(2-fluoroethyl)pyrazole is projected to exhibit 12% higher VOD than the parent compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator